N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide is a complex organic compound with the molecular formula C22H33ClF3NO3Si and a molecular weight of 480.04 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Scientific Research Applications
N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide has several applications in scientific research:
Proteomics: Used as a biochemical tool for studying protein interactions and modifications.
Biochemistry: Employed in the synthesis of complex molecules and as a reagent in various biochemical assays.
Industry: Utilized in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the trifluoroacetyl group: This is achieved by reacting a suitable precursor with trifluoroacetic anhydride under controlled conditions.
Introduction of the chloro group: Chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the triisopropylsilyloxy group: This step involves the use of triisopropylsilyl chloride in the presence of a base such as pyridine.
Final coupling: The final step involves coupling the intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with proteins, affecting their function and stability. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Trifluoroacetyl-4-chloro-5-(trimethylsilyloxy)phenyl]-2,2-dimethylpropanamide
- N-[2-Trifluoroacetyl-4-chloro-5-(triethylsilyloxy)phenyl]-2,2-dimethylpropanamide
Uniqueness
N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide is unique due to the presence of the triisopropylsilyloxy group, which imparts specific steric and electronic properties. This makes it particularly useful in certain biochemical applications where these properties are advantageous.
Properties
IUPAC Name |
N-[4-chloro-2-(2,2,2-trifluoroacetyl)-5-tri(propan-2-yl)silyloxyphenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClF3NO3Si/c1-12(2)31(13(3)4,14(5)6)30-18-11-17(27-20(29)21(7,8)9)15(10-16(18)23)19(28)22(24,25)26/h10-14H,1-9H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILAOMZQAFDXMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)NC(=O)C(C)(C)C)C(=O)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClF3NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676176 |
Source
|
Record name | N-[4-Chloro-2-(trifluoroacetyl)-5-{[tri(propan-2-yl)silyl]oxy}phenyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-61-3 |
Source
|
Record name | N-[4-Chloro-2-(2,2,2-trifluoroacetyl)-5-[[tris(1-methylethyl)silyl]oxy]phenyl]-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-Chloro-2-(trifluoroacetyl)-5-{[tri(propan-2-yl)silyl]oxy}phenyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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